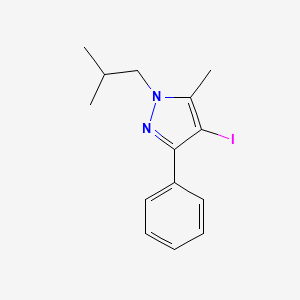

4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Description

Properties

Molecular Formula |

C14H17IN2 |

|---|---|

Molecular Weight |

340.20 g/mol |

IUPAC Name |

4-iodo-5-methyl-1-(2-methylpropyl)-3-phenylpyrazole |

InChI |

InChI=1S/C14H17IN2/c1-10(2)9-17-11(3)13(15)14(16-17)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |

InChI Key |

IYHZZDAHGYINSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C2=CC=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole Precursor

The first step in this approach involves synthesizing the pyrazole core with the desired substituents at the 1, 3, and 5 positions. A classic approach to pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, 2-methyl-1-phenyl-1,3-butanedione would react with isobutylhydrazine to yield 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

The synthesis of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole can be achieved through the condensation of isobutylhydrazine with 2-methyl-1-phenyl-1,3-butanedione. This reaction typically requires acidic or basic catalysis and may involve heating to increase the reaction rate. After the reaction, the pyrazole product can be purified using techniques such as column chromatography or recrystallization.

Iodination

Once the pyrazole precursor is obtained, the next step is iodination at the 4-position. Electrophilic iodination is a common method for introducing iodine atoms into aromatic rings, including pyrazoles. Reagents such as \$$I_2\$$ in the presence of a base or iodine monochloride (ICl) can be used.

For example, a stirred solution of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole in chloroform can be treated with potassium carbonate at 0°C, followed by the dropwise addition of iodine monochloride. After stirring at room temperature, a solution of sodium sulfite is added to quench the reaction. The organic layer is separated, washed, dried, and concentrated to obtain the crude product, which can be purified by recrystallization or column chromatography.

Synthesis from Pre-iodinated Building Blocks

An alternative approach involves using a pre-iodinated building block to construct the pyrazole ring.

Preparation of a 4-Iodinated Hydrazine Derivative

React isobutylhydrazine with iodine to introduce the iodine atom at the fourth position.

Pyrazole Ring Formation

The iodinated hydrazine derivative can then be reacted with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring. For synthesizing this compound, react 4-iodo-isobutylhydrazine with 2-methyl-1-phenyl-1,3-butanedione.

Purification and Characterization

After synthesizing the target compound, purification is crucial. Recrystallization, column chromatography, and preparative thin-layer chromatography are common techniques used to purify organic compounds. The synthesized this compound should be characterized using various spectroscopic methods, including \$$^1H\$$ NMR, \$$^13C\$$ NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.

Data Table: Spectroscopic Characterization

| Spectroscopic Method | Expected Observations |

|---|---|

| \$$^1H\$$ NMR | Peaks corresponding to isobutyl, methyl, and phenyl protons |

| \$$^13C\$$ NMR | Peaks for all carbon atoms in the molecule |

| IR | Absence of \$$N-H\$$ stretch, presence of \$$C-I\$$ stretch |

| Mass Spectrometry | Molecular ion peak corresponding to the target compound |

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydropyrazoles.

Substitution: Halogen substitution reactions, particularly involving the iodine atom, are common.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydropyrazoles, and pyrazole oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Electronic and Steric Properties

Key Compounds for Comparison:

5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole ():

- Substituents : Fluorophenyl groups at positions 3 and 3.

- Properties : Fluorine’s electronegativity increases polarity and metabolic stability compared to iodine. The dihydro-pyrazole core reduces aromaticity, altering reactivity.

- Applications : Demonstrated antimicrobial activity, suggesting fluorine’s role in enhancing bioactivity .

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (): Substituents: Methoxy and trifluoromethyl groups. Properties: Trifluoromethyl is strongly electron-withdrawing, increasing electrophilicity at the pyrazole ring. Methoxy groups improve solubility but reduce lipophilicity.

1-Isobutyl-3-Methyl-5-Nitro-1H-Pyrazole ():

- Substituents : Nitro group at position 4.

- Properties : The nitro group is a stronger electron-withdrawing substituent than iodine, leading to higher ring electrophilicity. Isobutyl group commonality suggests comparable steric bulk to the target compound.

Biological Activity

4-Iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

The chemical formula for this compound is C14H17IN, with a molecular weight of 340.2 g/mol. The compound features an iodine atom at the 4-position of the pyrazole ring, which may influence its biological activity.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities. Notably, studies have shown that compounds in this class can act as inhibitors against various targets, including kinases involved in cancer progression.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, pyrazoles have been shown to inhibit BRAF(V600E) and EGFR kinases, which are pivotal in certain cancers. The specific activity of this compound against these targets remains to be fully elucidated; however, its structural similarities to known active compounds suggest potential efficacy.

Anti-inflammatory and Antimicrobial Effects

In addition to antitumor properties, pyrazoles are also recognized for their anti-inflammatory and antimicrobial activities. Research has demonstrated that certain pyrazole derivatives exhibit significant inhibitory effects against bacterial strains and fungi. The specific activity of this compound in these areas requires further investigation but is supported by the broader activity profile of related compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency or selectivity for specific biological targets.

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| 4-Iodo | Increased lipophilicity | 4-Iodo analogs |

| 5-Methyl | Improved binding affinity | Methyl-substituted pyrazoles |

| Isobutyl group | Enhanced metabolic stability | Isobutyl derivatives |

Case Studies

- Anticancer Activity : A study evaluated a series of pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .

- Antimicrobial Testing : Another study focused on the antifungal properties of various pyrazoles, including those with similar structures to this compound. Results showed promising IC50 values against common fungal pathogens .

Q & A

Q. What are the established synthetic routes for preparing 4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:

- Nucleophilic substitution : Reacting 5-chloro-1-arylpyrazole precursors with iodides in the presence of a base like K₂CO₃ (as seen in analogous pyrazole syntheses) .

- Cyclocondensation : Utilizing hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by iodination. Copper catalysts (e.g., CuSO₄) and sodium ascorbate are often used to improve regioselectivity and yield .

Key considerations : Solvent choice (e.g., THF/water mixtures) and reaction time (e.g., 16–24 hours at 50–80°C) significantly impact purity and yield .

Q. How is structural characterization of this compound performed?

Q. What preliminary biological assays are recommended for this compound?

- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .

Note : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can synthetic yields be optimized for iodinated pyrazole derivatives?

| Factor | Optimization Strategy | Example from Evidence |

|---|---|---|

| Catalyst | Use Cu(I) catalysts (e.g., CuI) to enhance iodination efficiency | CuSO₄/sodium ascorbate in click chemistry (61% yield) |

| Temperature | Moderate heating (50–60°C) balances reaction rate and side-product formation | 50°C for 16 hours in THF |

| Purification | Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) improves purity | Recrystallization in ethanol (45% yield) |

Q. How to resolve contradictions in biological activity data across studies?

Q. What computational methods support mechanistic studies of this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding interactions with enzyme active sites (e.g., COX-2 or bacterial DNA gyrase) using AutoDock Vina .

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How does the iodine substituent influence reactivity and bioactivity?

- Electronic effects : The electron-withdrawing iodine increases pyrazole ring electrophilicity, enhancing nucleophilic substitution potential .

- Steric effects : The bulky iodine may hinder interactions with enzyme pockets, reducing binding affinity in certain targets .

- Biological impact : Iodine’s halogen bonding capacity can improve antimicrobial potency compared to non-halogenated analogs .

Methodological Guidelines

8. Designing a structure-activity relationship (SAR) study:

- Variation points : Synthesize analogs with substituent modifications (e.g., replacing iodine with Br/Cl or altering the isobutyl group) .

- Assay panels : Test analogs against multiple targets (e.g., enzymes, receptors, microbial strains) to identify selectivity trends .

- Data interpretation : Correlate electronic parameters (Hammett σ) with bioactivity using regression analysis .

9. Addressing spectral ambiguity in NMR assignments:

- Decoupling experiments : Differentiate coupled protons (e.g., pyrazole C–H vs. aromatic protons) .

- 2D techniques : Use HSQC and HMBC to assign ¹³C signals and confirm connectivity .

- Reference compounds : Compare with spectra of simpler pyrazole derivatives (e.g., 3-methyl-1-phenylpyrazole) .

10. Reproducing crystallographic data for polymorph screening:

- Crystallization conditions : Vary solvent polarity (e.g., ethanol vs. acetone) and cooling rates to isolate polymorphs .

- Refinement protocols : Use SHELXL for hydrogen placement and thermal parameter adjustment .

- Validation : Check CIF files against Cambridge Structural Database entries for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.